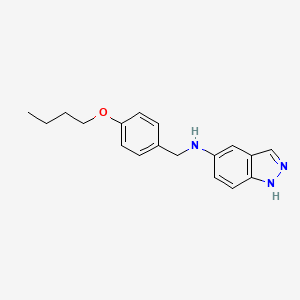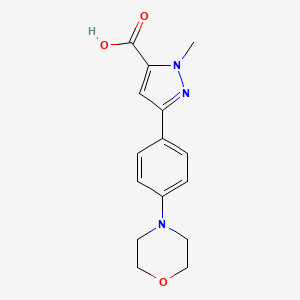![molecular formula C13H20N4O2 B1460922 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide CAS No. 204973-87-5](/img/structure/B1460922.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide
Descripción general
Descripción
“2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” is a compound that has been studied for its potential therapeutic applications . It is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders .
Aplicaciones Científicas De Investigación
Alpha1-Adrenergic Receptor Antagonism
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in several physiological processes, including the contraction of smooth muscles in blood vessels and the urinary tract. Antagonists for these receptors can be therapeutic for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia. The compound’s affinity for alpha1-adrenergic receptors ranges from 22 nM to 250 nM, indicating significant potential for therapeutic use .
Neurodegenerative Disease Research
Alpha1-adrenergic receptors are also associated with neurodegenerative conditions. The compound’s interaction with these receptors could provide insights into the development of treatments for diseases like Alzheimer’s. Comparative in silico and in vitro studies suggest that this compound and its derivatives could be valuable in understanding the progression and potential treatment of such diseases .
Central Nervous System Drug Discovery
The compound’s ability to target central nervous system (CNS) receptors makes it a candidate for CNS drug discovery. Its structural similarity to known CNS drugs provides a basis for developing new medications with potentially fewer side effects or improved efficacy .
Pharmacokinetic Profile Analysis
In the development of new drugs, analyzing the pharmacokinetic profile is crucial. This compound has been highlighted for its acceptable pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) properties. This makes it a promising lead compound for further investigation .
Aza-Michael Addition Reaction
In synthetic chemistry, the Aza-Michael addition reaction is a method for attaching nitrogen-containing groups to compounds. 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide can be used to functionalize pyrazolylvinyl ketones through this reaction, expanding the toolkit available for creating complex organic molecules .
Tröger’s Base Derivatives Synthesis
This compound can be utilized to prepare cyclic amine-substituted Tröger’s base derivatives. These derivatives have a range of applications, including as building blocks for more complex chemical entities .
Development of Bis(mercaptoimidazolyl)borates
The compound is also useful in the preparation of functionalized bis(mercaptoimidazolyl)borates. These borates are important in the field of coordination chemistry and can be used to create novel metal complexes with a variety of applications .
Monoamine Neurotransmitter Research
Para-Methoxyphenylpiperazine (MeOPP), a structurally related compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. While MeOPP is less potent, the study of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide could provide additional insights into the modulation of neurotransmitter systems, which is relevant for the treatment of psychiatric disorders .
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to various changes in the receptor’s function, depending on the specific subtype of the receptor and the context of the interaction .
Biochemical Pathways
The action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide on the alpha1-adrenergic receptors affects several biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic potential . The compound has shown an acceptable pharmacokinetic profile in studies, making it a promising lead compound .
Result of Action
The molecular and cellular effects of the action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can influence their function and subsequently affect various cellular processes .
Action Environment
The action, efficacy, and stability of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules that also bind to the alpha1-adrenergic receptors . Additionally, factors such as pH and temperature can influence the compound’s stability .
Direcciones Futuras
The future directions for the study of “2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide” could involve further investigation of its potential as a therapeutic agent, given its role as a ligand for Alpha1-Adrenergic Receptor . Further studies could also explore its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOZMFGEAFULMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)








![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)
